Human Intestinal Bioavailability: Ferrous Ion (Fe²⁺) Outperforms Ferric Ion (Fe³⁺) by 24-Fold
In a clinical oral iron absorption test (OIAT), the plasma iron concentration increase from baseline was a median of 48 µmol/L (range 14–78 µmol/L) for patients receiving ferrous iron drops (270 mg Fe²⁺), compared to a median increase of only 2 µmol/L (range 0–8 µmol/L) for those receiving an equivalent dose (264 mg) of ferric iron drops (p < 0.001) [1]. This demonstrates a 24-fold higher peak absorption for the ferrous form.
| Evidence Dimension | In Vivo Oral Iron Absorption (Plasma Concentration Increase) |
|---|---|
| Target Compound Data | Median increase: 48 µmol/L (14–78) |
| Comparator Or Baseline | Ferric ion (Fe³⁺) drops: Median increase: 2 µmol/L (0–8) |
| Quantified Difference | 24-fold higher median absorption |
| Conditions | Oral Iron Absorption Test (OIAT) in human patients (n=41) with iron deficiency; measured at 240 minutes post-dose. |
Why This Matters
This 24-fold difference in bioavailability provides a clear and quantifiable justification for selecting Fe²⁺-based supplements over Fe³⁺-based ones to ensure therapeutic efficacy in patients.
- [1] Andersen, S. L., Gyrup, C., Handberg, A., & Nielsen, G. L. (2015). Oral iron absorption test should not be performed with iron drops containing ferric iron. Danish Medical Journal, 62(8), A5116. PMID: 26239588. View Source
